4-(Chloromethyl)-5-propylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-5-propylisoxazole is a useful research compound. Its molecular formula is C7H10ClNO and its molecular weight is 159.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Applications
- Synthesis of β-Alkylated γ-Functionalized Ketones : The conjugate addition of ((chloromethyl)sulfonyl)benzenes to arylideneisoxazol-5-ones, followed by N-selective trapping and a Mo(CO)6-mediated reductive cascade, illustrates the utility of chloromethyl isoxazole derivatives in synthesizing ketones with chloromethinearylsulfonyl end groups (Macchia et al., 2022).
- Microwave-Assisted Synthesis : Isoxazoles, including those with chloromethyl groups, have been synthesized using microwave irradiation, highlighting an environmentally benign approach to synthesizing these compounds (Martins et al., 2002).
- Biocatalytic Process : A study described a biocatalytic process for selective ring scission of chloromethyl-dihydroisoxazole to synthesize chiral compounds, showcasing the enzymatic utility in modifying chloromethyl isoxazole derivatives (Zheng & Asano, 2021).
Green Chemistry Innovations
- Catalyzed Synthesis of Isoxazol-5(4H)-ones : The use of salicylic acid as a catalyst in water medium for synthesizing isoxazole derivatives demonstrates an eco-friendly method, minimizing hazardous reagents and promoting sustainable practices (Mosallanezhad & Kiyani, 2019).
Biological Activity Studies
- Corrosion Inhibition : Chloromethyl isoxazole derivatives have been explored for their corrosion inhibitory effects on steel in acidic environments, offering insights into their practical applications in material science (Ouali et al., 2013).
Properties
IUPAC Name |
4-(chloromethyl)-5-propyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-2-3-7-6(4-8)5-9-10-7/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOELCJOVBYEKRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NO1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.